3-(Prop-2-YN-1-YL)oxetane

X-ray crystallography structural confirmation quality control

3-(Prop-2-yn-1-yl)oxetane (CAS 1698054-46-4, C₆H₈O, MW 96.13) is a strained 4-membered cyclic monoether bearing a terminal alkyne substituent at the 3-position. This building block integrates the oxetane ring—a validated bioisostere in medicinal chemistry for modulating physicochemical and pharmacokinetic properties —with a propargyl handle that enables downstream functionalization via click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
Cat. No. B13535227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-YN-1-YL)oxetane
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC#CCC1COC1
InChIInChI=1S/C6H8O/c1-2-3-6-4-7-5-6/h1,6H,3-5H2
InChIKeyHQINVMXXAPFZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Prop-2-YN-1-YL)oxetane for R&D Procurement: Molecular Identity and Baseline Specifications


3-(Prop-2-yn-1-yl)oxetane (CAS 1698054-46-4, C₆H₈O, MW 96.13) is a strained 4-membered cyclic monoether bearing a terminal alkyne substituent at the 3-position [1]. This building block integrates the oxetane ring—a validated bioisostere in medicinal chemistry for modulating physicochemical and pharmacokinetic properties [2]—with a propargyl handle that enables downstream functionalization via click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) [3]. The compound has been fully characterized by X-ray crystallography and assigned ¹H and ¹³C NMR spectra, establishing a definitive structural baseline [4].

Why 3-(Prop-2-YN-1-YL)oxetane Cannot Be Interchanged with Generic Oxetane or Alkyne Building Blocks


Substituting 3-(prop-2-yn-1-yl)oxetane with a simpler oxetane (e.g., 3-methyloxetane) forfeits the terminal alkyne required for CuAAC-based diversification, while replacing it with a linear propargyl alcohol or ether eliminates the oxetane ring‘s proven capacity to reduce lipophilicity (ΔLogD of −1 to −2 units relative to carbonyl or gem-dimethyl analogs) and improve aqueous solubility (up to 4000-fold) [1]. The combined 3D geometry of the oxetane ring—which introduces conformational constraint and polarity [2]—and the reactive alkyne moiety constitutes a bifunctional scaffold that generic mono-functional analogs cannot replicate [3].

Quantitative Differentiation Evidence: 3-(Prop-2-YN-1-YL)oxetane vs. Closest Analogs


Crystallographically Verified Molecular Conformation: Identity Authentication vs. Uncharacterized Analogs

3-(Prop-2-yn-1-yl)oxetane has been unambiguously characterized by single-crystal X-ray diffraction, providing definitive atomic coordinates, unit cell parameters, and intermolecular packing geometry [1]. The crystal structure resolves the oxetane ring conformation and the spatial orientation of the propargyl substituent relative to the heterocycle. In contrast, 3-methyloxetane and 3-ethynyloxetane lack peer-reviewed crystallographic data in the public domain [2].

X-ray crystallography structural confirmation quality control

Oxetane-Induced LogD Reduction Relative to Carbonyl-Containing Analogs

While direct LogD measurements for 3-(prop-2-yn-1-yl)oxetane are not publicly reported, class-level inference from structurally analogous oxetane-containing scaffolds demonstrates that replacing a carbonyl (C=O) or gem-dimethyl group with an oxetane ring reduces LogD by approximately 1–2 units [1]. This effect is documented across multiple chemotypes: in matched molecular pair analyses, oxetane-for-carbonyl substitution decreased LogD₇.₄ by 1.1–2.3 units while maintaining or improving solubility [2].

lipophilicity LogD bioisostere ADME

Metabolic Clearance Pathway Diversion via Microsomal Epoxide Hydrolase (mEH)

Oxetane-containing compounds can undergo metabolic clearance via microsomal epoxide hydrolase (mEH)-mediated hydrolysis to diols, providing an alternative clearance route that may reduce dependence on cytochrome P450 (CYP) oxidation [1]. This mEH-mediated pathway has been demonstrated in human liver microsomes for oxetane-containing scaffolds; the extent of mEH contribution to total clearance varies by substitution pattern [2]. Compounds lacking the oxetane ring (e.g., propargyl ethers or linear alkynes) rely predominantly on CYP-mediated oxidation, which carries higher risk of reactive metabolite formation and drug-drug interactions.

metabolic stability mEH CYP450 clearance

Aqueous Solubility Enhancement Through Oxetane Incorporation

Class-level data indicate that substituting a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to over 4000-fold, depending on the molecular context and ionization state [1]. This solubility enhancement is attributed to the oxetane oxygen‘s hydrogen-bond acceptor capacity and the ring’s polarity, which collectively reduce crystal lattice energy and improve hydration [2]. Linear propargyl-containing building blocks lacking this heterocycle do not exhibit comparable solubility gains.

aqueous solubility formulation bioavailability

Terminal Alkyne Reactivity for CuAAC Diversification vs. Unfunctionalized Oxetanes

The propargyl substituent of 3-(prop-2-yn-1-yl)oxetane enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,4-disubstituted 1,2,3-triazoles, a transformation inaccessible to unfunctionalized oxetanes such as 3-methyloxetane [1]. This reactivity has been exploited to construct oxetane-bearing triazole libraries for biological screening [2]. The strain-promoted variant (SPAAC) is not applicable due to the terminal alkyne‘s lack of ring strain, but the CuAAC reactivity provides orthogonal diversification to other oxetane functionalization routes (e.g., ring-opening, lithiation) .

click chemistry CuAAC diversification triazole

Conformational Constraint and 3D Topology vs. Linear Propargyl Building Blocks

The oxetane ring introduces a defined 3D topology with a C–O–C bond angle of approximately 91°, creating an out-of-plane vector for the propargyl substituent [1]. This conformational constraint distinguishes 3-(prop-2-yn-1-yl)oxetane from linear propargyl alcohols or ethers, which adopt multiple low-energy conformations. The increased fraction of sp³-hybridized carbons (Fsp³) contributed by the oxetane correlates with improved clinical success rates in drug discovery programs [2].

conformational restriction 3D topology Fsp³ lead optimization

Evidence-Backed Application Scenarios for 3-(Prop-2-YN-1-YL)oxetane Procurement


Lead Optimization: Reducing LogD and Improving Solubility in CNS-Penetrant Candidates

Procure 3-(prop-2-yn-1-yl)oxetane as a building block for scaffold replacement of carbonyl or gem-dimethyl groups in CNS-targeting leads. Class-level evidence demonstrates ΔLogD₇.₄ reductions of 1–2 units and aqueous solubility increases of 4× to >4000× [1]. These property shifts directly address the CNS multiparameter optimization (MPO) score, which penalizes high lipophilicity and low solubility that limit brain penetration and increase non-specific binding.

Medicinal Chemistry Library Synthesis via CuAAC Diversification

Use 3-(prop-2-yn-1-yl)oxetane as the alkyne component in CuAAC reactions with structurally diverse azides to generate oxetane-containing 1,2,3-triazole libraries [2]. This modular approach enables rapid SAR exploration around the oxetane-triazole scaffold without synthesizing each analog de novo. The terminal alkyne reactivity distinguishes this compound from 3-methyloxetane and other unfunctionalized oxetanes that cannot participate in click chemistry.

Metabolic Stability Assessment: Evaluating mEH-Mediated Clearance as a CYP-Sparing Strategy

Incorporate 3-(prop-2-yn-1-yl)oxetane into test compounds to assess the contribution of microsomal epoxide hydrolase (mEH) to metabolic clearance relative to CYP450 oxidation [3]. Co-incubation experiments with the mEH inhibitor valpromide can quantify the fraction of clearance attributable to oxetane hydrolysis. This approach is particularly valuable for programs seeking to mitigate CYP-mediated drug-drug interaction liability.

Crystallography and Biophysical Studies Requiring Structurally Validated Small Molecules

Procure 3-(prop-2-yn-1-yl)oxetane for protein-ligand co-crystallography or fragment-based screening where unambiguous molecular geometry is essential for electron density fitting and subsequent structure-guided design [4]. The availability of a published single-crystal X-ray structure provides definitive atomic coordinates and intermolecular interaction data that uncharacterized oxetane analogs cannot offer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Prop-2-YN-1-YL)oxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.